molecular formula C12H11F2N3 B1454004 4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010898-10-8

4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1454004
M. Wt: 235.23 g/mol
InChI Key: NLZDRDPEIWAXFJ-UHFFFAOYSA-N
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Description

The compound “4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule that contains an imidazo[4,5-c]pyridine core with a difluorophenyl group attached at the 4-position . The imidazo[4,5-c]pyridine core is a bicyclic heterocycle, which is a type of structure often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine core and the 2,5-difluorophenyl group . The presence of nitrogen in the heterocyclic core and the fluorine atoms on the phenyl ring could have significant effects on the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazo[4,5-c]pyridine core and the difluorophenyl group . The nitrogen atoms in the heterocycle and the fluorine atoms on the phenyl ring could be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic core and the difluorophenyl group could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Design and Synthesis of Selective Inhibitors

Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, akin to the structure of interest, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. These inhibitors demonstrate a high degree of selectivity and potency by binding to the ATP pocket of the kinase, offering insights into the pharmacophore design for enhanced binding selectivity (Scior et al., 2011).

Versatility in Chemical Properties and Applications

Compounds with imidazole and pyridine scaffolds have been extensively reviewed for their chemical properties and applications. Their ability to form coordination compounds and exhibit various biological activities underscores their importance in both medicinal chemistry and material science, suggesting a broad spectrum of potential applications for compounds with similar frameworks (Boča et al., 2011).

Biological Significance and Synthetic Utility

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, has been thoroughly explored. These derivatives exhibit a wide range of biological activities, indicating the therapeutic potential of structurally similar compounds. The diverse synthetic routes and biological implications highlight the significance of this chemical class in drug development and other biological applications (Abdurakhmanova et al., 2018).

Applications in Drug Development

Imidazole-based N-oxide molecules, including derivatives from pyridine and indazole, showcase a wide range of functionalities in drug development. Their role in forming metal complexes, acting as catalysts, and exhibiting various medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities illustrates the extensive applicability of these compounds in medicinal chemistry and drug discovery processes (Li et al., 2019).

Future Directions

The study of compounds with imidazo[4,5-c]pyridine cores is an active area of research, and new compounds with this core are being synthesized and studied for their potential applications . This compound could be of interest in this context.

properties

IUPAC Name

4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDRDPEIWAXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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